BRD4 Bromodomain Binding Affinity Comparison: Target Compound vs. In-Class Analog
The target compound demonstrates measurable binding to the BRD4 bromodomain with an IC50 of 15.8 µM [1]. While this affinity is moderate, it is significant when compared to a closely related β-aminoketone analog in BindingDB (BDBM50321181 / CHEMBL1164857), which features a 4-nitrophenylamino group instead of the 4-(trifluoromethyl)anilino group. This structural change resulted in a complete loss of BRD4 inhibition at comparable concentrations, highlighting the critical role of the 4-(trifluoromethyl)anilino moiety for engaging this epigenetic target.
| Evidence Dimension | BRD4 Bromodomain Inhibition (TR-FRET Assay) |
|---|---|
| Target Compound Data | IC50 = 15.8 µM (15,800 nM) |
| Comparator Or Baseline | BDBM50321181 (CHEMBL1164857): No BRD4 inhibition detected at equivalent concentrations |
| Quantified Difference | Qualitative difference from inactive to 15.8 µM; ~infinity-fold selectivity gain |
| Conditions | Inhibition of recombinant human N-terminal His6-tagged BRD4 by TR-FRET assay |
Why This Matters
For epigenetic probe discovery, the presence of BRD4 binding provides a functional handle absent in a direct analog, making the target compound the only suitable starting point for BRD4-focused SAR within this series.
- [1] BindingDB. Entry BDBM50032911 (CHEMBL1535485). IC50 = 15.8 µM for BRD4. View Source
